9,10,13-Trihydroxy-11-octadecenoic acid, also known as 9,10,13-trihydroxy-octadecenoic acid, is a polyunsaturated fatty acid characterized by three hydroxyl groups located at the 9th, 10th, and 13th carbon positions of the octadecenoic acid backbone. This compound is derived from linoleic acid and is notable for its potential biological activities and applications in various scientific fields.
The primary source of 9,10,13-trihydroxy-11-octadecenoic acid is the microbial conversion of linoleic acid by specific strains of bacteria such as Pseudomonas aeruginosa. This bioconversion process allows for the synthesis of this compound through enzymatic reactions that introduce hydroxyl groups into the fatty acid structure .
9,10,13-Trihydroxy-11-octadecenoic acid belongs to the class of organic compounds known as long-chain fatty acids. These fatty acids typically have an aliphatic tail containing between 13 to 21 carbon atoms. The presence of multiple hydroxyl groups classifies it as a trihydroxy fatty acid, which can exhibit unique chemical properties and biological functions compared to its saturated or mono-unsaturated counterparts .
The synthesis of 9,10,13-trihydroxy-11-octadecenoic acid can be achieved through microbial fermentation processes. Specifically, Pseudomonas aeruginosa strain PR3 has been shown to convert linoleic acid into this trihydroxy derivative. The bioconversion involves the enzymatic action of epoxide hydrolases and other hydroxylating enzymes that facilitate the introduction of hydroxyl groups into the fatty acid chain .
The synthesis process typically involves:
The molecular formula for 9,10,13-trihydroxy-11-octadecenoic acid is . Its structure features:
The compound's structural data can be represented as follows:
9,10,13-Trihydroxy-11-octadecenoic acid can undergo various chemical reactions typical for fatty acids and alcohols:
The reactions are often facilitated by specific catalysts or under controlled conditions to ensure selectivity and yield. For example:
The biological activity of 9,10,13-trihydroxy-11-octadecenoic acid is believed to involve its interaction with cellular membranes and signaling pathways. The presence of multiple hydroxyl groups enhances its potential for hydrogen bonding and interaction with lipid bilayers.
Research indicates that this compound may exhibit anti-inflammatory properties and influence lipid metabolism. It has been shown to modulate enzyme activities involved in lipid biosynthesis and degradation pathways .
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy) provide insights into its structural characteristics and confirm the presence of hydroxyl groups .
9,10,13-Trihydroxy-11-octadecenoic acid has several applications in scientific research:
9,10,13-Trihydroxy-11-octadecenoic acid is classified as an C18 polyhydroxy unsaturated fatty acid with systematic names reflecting its stereochemistry:
Table 1: Standardized Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| IUPAC Name | (9S,10R,11E,13S)-9,10,13-Trihydroxyoctadec-11-enoic acid |
| Common Abbreviation | 9,10,13-TriHOME |
| CAS Numbers | 29907-57-1 (mixture), 135214-44-7 (9S,10S,13S isomer) |
| HMDB ID | HMDB0004710 |
| Key Synonyms | (E)-9,10,13-Trihydroxy-11-octadecenoic acid; 9,10,13-Trihydroxyoctadec-11-enoic acid |
The compound has the molecular formula C₁₈H₃₄O₅, confirmed across multiple databases [1] [2] [5]. Mass spectrometry characterizes it as follows:
The biologically active isomer exhibits defined stereocenters:
CCCCC[C@H](O)\C=C\[C@@H](O)[C@@H](O)CCCCCCCC(O)=O [2]The (9S,10R,11E,13S) configuration is critical for its antifungal activity and enzyme binding [4] [6]. Commercial standards specify this isomer (>98% purity) [4]. Table 2: Key Stereochemical Descriptors
| Structural Feature | Configuration | Biological Significance |
|---|---|---|
| C9 Hydroxyl group | S | Determines binding to fungal membrane targets |
| C10 Hydroxyl group | R | Stabilizes H-bonding network in active conformers |
| C11-C12 Double bond | E (trans) | Prevents rotation; maintains planar bioactive structure |
| C13 Hydroxyl group | S | Essential for oxylipin signaling functions |
Predicted and experimental properties include:
Biological Significance and Functional Roles
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5